molecular formula C13H10FN5OS B12173652 N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B12173652
M. Wt: 303.32 g/mol
InChI Key: MFURPOQNELPBOE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazinyl moiety, and a sulfanylacetamide linkage. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazinyl core. This core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the fluorophenyl group is achieved through nucleophilic substitution reactions, where a fluorinated aromatic compound reacts with the triazolopyridazinyl intermediate. Finally, the sulfanylacetamide linkage is formed through a thiolation reaction, where a suitable thiol reacts with an acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with new substituents replacing the original functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
  • N-(2-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
  • N-(2-methylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10FN5OS

Molecular Weight

303.32 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H10FN5OS/c14-9-3-1-2-4-10(9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)

InChI Key

MFURPOQNELPBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)F

Origin of Product

United States

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